molecular formula C12H19NO3 B2370842 tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate CAS No. 1049160-82-8

tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate

Cat. No.: B2370842
CAS No.: 1049160-82-8
M. Wt: 225.288
InChI Key: IZYSWPLSOOALIN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate (CAS: 1221341-58-7) is a tertiary-butyl ester derivative featuring a furan-2-ylmethyl amino group attached to a propanoate backbone. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol.

Properties

IUPAC Name

tert-butyl 3-(furan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h4-5,8,13H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYSWPLSOOALIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate typically involves the reaction of furan-2-ylmethanamine with tert-butyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions between furan-containing molecules and biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its furan ring and amino group make it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new products with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl amino-propanoate derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate Furan-2-ylmethyl amino group 239.31 Pharmaceutical intermediate; furan enhances π-π interactions.
tert-Butyl 3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate Naphthalen-1-yl, oxoisoindolin-2-yl 387.18 Increased hydrophobicity; potential CNS-targeting applications.
tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate Dimethylamino-2,2-dimethylpropyl group 258.40 High-purity API intermediate; basicity enhances solubility in polar solvents.
tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate BOC-protected aminoethoxy chain ~300 (estimated) Enhanced stability for peptide coupling; used in solid-phase synthesis.
(S)-tert-Butyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate 4-Aminophenyl, benzyloxycarbonyl group 370.44 Chiral intermediate; sensitive to storage (2–8°C).

Key Research Findings

Synthetic Efficiency :

  • tert-Butyl esters are preferred in multi-step syntheses due to their stability. For example, the furan-2-ylmethyl derivative achieves >70% yield in reductive amination .
  • Naphthalen-1-yl derivatives require cryogenic conditions (−5°C) to prevent side reactions during alkylation .

Biological Performance: Furan-based compounds demonstrate moderate CYP450 inhibition, whereas dimethylamino analogs show higher metabolic stability . BOC-protected aminoethoxy derivatives are critical for peptide-based drug delivery systems .

Analytical Characterization :

  • HRMS and NMR data confirm structural integrity. For example, the naphthalen-1-yl derivative shows distinct [M+H]+ peaks at m/z 387.1835 .

Biological Activity

Tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate is a compound with significant potential in medicinal chemistry due to its unique structural features, including a furan ring, an amino group, and a propanoate ester. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3} with a molecular weight of approximately 225.29 g/mol. The presence of the furan ring allows for π-π stacking interactions, while the amino group facilitates hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
Tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoateC14H19N1O3C_{14}H_{19}N_{1}O_{3}Contains an additional methyl group on the propanoate chain
Tert-butyl 3-[(propan-2-yl)amino]propanoateC12H19N1O2C_{12}H_{19}N_{1}O_{2}Lacks the furan ring; simpler structure
Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoateC15H25N1O2C_{15}H_{25}N_{1}O_{2}Features a pyrrolidine moiety instead of a furan ring

This table highlights how this compound stands out due to its specific combination of functional groups, which may influence its solubility and biological interactions .

Anticancer Potential

Recent studies have indicated that furan derivatives exhibit anticancer activity. The structural components of this compound suggest it may interact with cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, compounds with similar furan structures have shown significant cytotoxicity against various cancer cell lines .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : The amino group can form hydrogen bonds with receptor sites, potentially modulating receptor activity and downstream signaling pathways.
  • Oxidative Stress Modulation : Similar compounds have been noted to influence oxidative stress pathways, leading to enhanced apoptosis in cancer cells .

Study on Antitumor Activity

A recent study assessed the cytotoxic effects of various furan derivatives on cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The results indicated that compounds containing the furan moiety exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. This suggests that this compound could be a promising candidate for further development .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate that modifications to the furan structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicity assessments are crucial for determining safe dosage levels and potential side effects in clinical applications.

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